molecular formula C8H7ClN2O2S B13295381 5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide

5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide

Cat. No.: B13295381
M. Wt: 230.67 g/mol
InChI Key: TWKSXBRJAZGVNQ-UHFFFAOYSA-N
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Description

5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine at position 5, a cyano group at position 2, and a methyl-substituted sulfonamide moiety at position 1. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

Molecular Formula

C8H7ClN2O2S

Molecular Weight

230.67 g/mol

IUPAC Name

5-chloro-2-cyano-N-methylbenzenesulfonamide

InChI

InChI=1S/C8H7ClN2O2S/c1-11-14(12,13)8-4-7(9)3-2-6(8)5-10/h2-4,11H,1H3

InChI Key

TWKSXBRJAZGVNQ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide typically involves the reaction of 5-chloro-2-cyanobenzenesulfonyl chloride with N-methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .

Scientific Research Applications

5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its biological activity.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

2-Chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide

  • Key Differences : Replaces the N-methyl group with a bulkier isopropyl substituent.
  • Impact : Increased steric hindrance may reduce binding affinity to target enzymes compared to the N-methyl analogue, though this modification could enhance lipophilicity .

5-Chloro-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide

  • Key Differences: Substitutes the cyano group with a methoxy group and adds a benzyl substituent on the sulfonamide nitrogen.
  • The benzyl group could improve membrane permeability .

4-Chloro-2-cyano-N,N-dimethyl-5-p-tolyl-imidazole-1-sulfonamide (Cyazofamid)

  • Key Differences : Incorporates an imidazole ring and a p-tolyl group instead of a benzene ring.
  • Impact : The imidazole core enhances fungicidal activity, as demonstrated by its use as a commercial agrochemical. The p-tolyl group contributes to hydrophobic interactions in target binding .

5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide

  • Synthesis Challenges: Requires precise control during sulfonylation to avoid over-chlorination. No direct synthesis data is available in the provided evidence, but analogous routes involve multi-step functionalization .

Cyazofamid

  • Optimized Route: Uses methylacetophenone as a starting material, with selenium dioxide oxidation and thionyl chloride-mediated sulfonylation. Achieves 44.5% yield and 98% purity .
  • Advantages : Scalable for industrial production with minimal waste .

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

  • Complexity: Involves benzamide coupling and sulfonamide formation. Yields and purity data are unspecified, but the route is noted for its application in glyburide impurity synthesis .

Physicochemical Properties

Property This compound 2-Chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide Cyazofamid
Molecular Weight ~244.7 g/mol (estimated) ~272.7 g/mol 324.8 g/mol
LogP (Predicted) 1.8 2.5 3.2
Solubility Low in water, high in DMSO Moderate in organic solvents Low aqueous solubility

Biological Activity

5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide is a chemical compound that has garnered attention for its significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₃O₂S, with a molecular weight of approximately 230.67 g/mol. The compound features a sulfonamide group, which is known for its ability to interact with various biological targets, potentially inhibiting enzyme activity or altering protein functions.

Enzyme Inhibition : The sulfonamide moiety allows this compound to mimic substrates or transition states in enzymatic reactions. This capability leads to the inhibition of target enzymes involved in critical metabolic pathways. Research indicates that this compound may act as an enzyme inhibitor, affecting processes such as bacterial growth and cancer cell proliferation.

Antimicrobial Properties : Studies have demonstrated that sulfonamides, including this compound, exhibit antimicrobial activity. They are believed to disrupt folate synthesis in bacteria by inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial survival.

Biological Activity Data

Activity Type Observation Reference
AntimicrobialSignificant inhibition of bacterial growth in vitro
Enzyme InhibitionEffective against dihydropteroate synthase; potential use in treating infections
CytotoxicityExhibits cytotoxic effects on cancer cell lines; further studies needed

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the effectiveness of sulfonamide derivatives, including this compound, against various bacterial strains. The compound showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Cancer Research : Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines indicated a dose-dependent response. The compound's ability to induce apoptosis in specific cancer cells positions it as a candidate for further research in cancer therapy applications .
  • Toxicological Profile : Toxicity studies conducted on animal models revealed mild toxicity at high doses, with specific organ impacts noted in chronic exposure scenarios. These findings suggest that while the compound holds therapeutic promise, careful evaluation of its safety profile is essential for clinical applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
4-Chloro-N-methylbenzene-1-sulfonamideLacks cyano group; contains only sulfonamideLess reactive due to absence of cyano functionality
4-Chloro-3-cyanobenzene-1-sulfonamideContains cyano but lacks methyl substitutionDifferent reactivity profile compared to target
3-Chloro-N-methylbenzene-1-sulfonamideSimilar structure but different substitutionVaries in biological activity due to structural changes

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